![molecular formula C8H5NO2 B063831 Furo[3,2-b]pyridine-5-carbaldehyde CAS No. 193750-91-3](/img/structure/B63831.png)

Furo[3,2-b]pyridine-5-carbaldehyde

Übersicht

Beschreibung

“Furo[3,2-b]pyridine-5-carbaldehyde” is a chemical compound that has been identified as a novel scaffold for potent and highly selective inhibitors . It has been used in the development of inhibitors for cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .

Synthesis Analysis

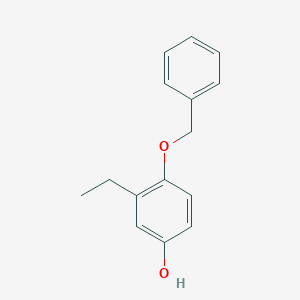

The synthesis of “Furo[3,2-b]pyridine-5-carbaldehyde” involves chemoselective metal-mediated couplings . A diverse target compound set was prepared by synthetic sequences based on these couplings . The synthesis process also includes the assembly of the furo[3,2-b]pyridine scaffold by copper-mediated oxidative cyclization .Molecular Structure Analysis

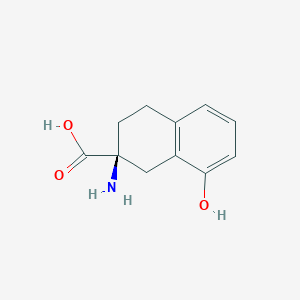

The molecular structure of “Furo[3,2-b]pyridine-5-carbaldehyde” is represented by the linear formula C8H5NO2 . The compound has a molecular weight of 147.13 .Chemical Reactions Analysis

The chemical reactions involving “Furo[3,2-b]pyridine-5-carbaldehyde” are primarily related to its role as a scaffold for the development of inhibitors . The 3,5-disubstituted furo[3,2-b]pyridine sub-series has been found to afford potent, cell-active, and highly selective inhibitors of CLKs .Physical And Chemical Properties Analysis

“Furo[3,2-b]pyridine-5-carbaldehyde” is a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Crystal Structure : The synthesis of certain compounds, such as N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide, which is prepared using a reaction involving isonicotinohydrazide and a related compound, 5-methylfuran-2-carbaldehyde, illustrates the structural versatility of the furo[3,2-b]pyridine framework. This research contributes to understanding the crystal structure and stability of such compounds (Li Liu & F. Jian, 2008).

Conformational Analysis : An ab initio molecular orbital study on various carbaldehydes, including furan-carbaldehydes, highlights the conformational preferences of these molecules. This research is crucial for understanding the molecular behavior and potential applications of furo[3,2-b]pyridine derivatives (I. G. John, G. Ritchie, & L. Radom, 1977).

Chemical Synthesis and Medicinal Applications

Antimicrobial Activity : Research has been conducted on derivatives of furo[3,2-c]pyridine for their antimicrobial activity. These derivatives show moderate to good effectiveness against certain bacteria and fungi, indicating potential medicinal applications (M. Hrasna, E. Ürgeová, & A. Krutošíková, 2012).

Anticancer Activity : Novel hetero ring fused pyridine derivatives, including furo[2,3-b]pyridine carboxamide, have been synthesized and screened for anticancer activity. Some of these compounds showed significant activity against various human cancer cell lines, suggesting their potential in cancer therapy (G. S. Kumar et al., 2018).

Protein Kinase Inhibition : Furo[3,2-b]pyridine core has been used to develop highly selective inhibitors of protein kinases, highlighting its significance in the field of biochemistry and drug development (V. Němec et al., 2021).

Biochemistry and Material Science

Chitosan Schiff Bases : Chitosan Schiff bases, incorporating heterocyclic moieties like furo[3,2-b]pyridine, have been synthesized and characterized. These compounds exhibit varied antimicrobial activities and demonstrate the broad scope of furo[3,2-b]pyridine in biochemistry (A. Hamed et al., 2020).

Cycloisomerization Reactions : The application of furo[3,2-b]pyridines in cycloisomerization reactions to produce other heterocyclic compounds is a significant area of research in organic chemistry (J. C. Jury et al., 2009).

Green Chemistry Applications : Furo[3,2-b]pyridine derivatives are used in green chemistry for synthesizing bioactive compounds like quinazolin-4(3H)-ones, indicating their role in sustainable chemical processes (Wenjia Yu et al., 2018).

Wirkmechanismus

The mechanism of action of “Furo[3,2-b]pyridine-5-carbaldehyde” is related to its inhibitory effects on cdc-like kinases (CLKs) and its modulation of the Hedgehog signaling pathway . The 3,5-disubstituted furo[3,2-b]pyridine sub-series has been found to afford potent, cell-active, and highly selective inhibitors of CLKs . The kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has been found to afford sub-micromolar modulators of the Hedgehog pathway .

Zukünftige Richtungen

The future directions for “Furo[3,2-b]pyridine-5-carbaldehyde” are likely to involve further exploration of its potential as a scaffold for the development of potent and highly selective inhibitors . Its role in the modulation of the Hedgehog signaling pathway also presents interesting avenues for future research .

Eigenschaften

IUPAC Name |

furo[3,2-b]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQLXNIFMGGVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443928 | |

| Record name | FURO[3,2-B]PYRIDINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-B]pyridine-5-carboxaldehyde | |

CAS RN |

193750-91-3 | |

| Record name | Furo[3,2-b]pyridine-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193750-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FURO[3,2-B]PYRIDINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)

![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)

![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)